5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
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Overview
Description
- It acts as an NS5B inhibitor , specifically targeting the HCV NS5B polymerase .
Radalbuvir: , is an experimental antiviral drug developed by Gilead Sciences for the treatment of hepatitis C virus (HCV) infection.
Preparation Methods
Synthetic Routes: Detailed synthetic routes for Radalbuvir are proprietary and not widely disclosed. it is synthesized through a series of chemical reactions.
Industrial Production: Information on industrial-scale production methods is limited due to its investigational status.
Chemical Reactions Analysis
Reactivity: Radalbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions are not publicly disclosed.
Scientific Research Applications
Chemistry: Radalbuvir serves as a valuable tool for studying HCV replication and polymerase inhibition.
Biology: Researchers use it to investigate HCV life cycle dynamics and drug resistance mechanisms.
Medicine: Clinical trials explore its efficacy in treating HCV-infected patients.
Industry: Its potential as a therapeutic agent drives interest in pharmaceutical development.
Mechanism of Action
NS5B Inhibition: Radalbuvir inhibits the HCV NS5B polymerase, preventing viral RNA replication.
Molecular Targets: It binds to the active site of NS5B, disrupting RNA synthesis.
Pathways Involved: Radalbuvir interferes with the viral RNA-dependent RNA polymerase activity.
Comparison with Similar Compounds
Uniqueness: Radalbuvir’s unique features lie in its non-nucleoside nature and potent inhibition of NS5B.
Similar Compounds: While Radalbuvir stands out, other HCV inhibitors include nucleoside analogs (e.g., sofosbuvir) and protease inhibitors (e.g., telaprevir).
Properties
CAS No. |
1314795-11-3 |
---|---|
Molecular Formula |
C30H41NO6S |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-[[(3S)-oxolan-3-yl]oxymethyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-ene-1-carbonyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1 |
InChI Key |
MUICUPWICXUNRS-UVXQUXCMSA-N |
SMILES |
CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=O)N(C2CCC(CC2)(CO[C@H]3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-9669; GS 9669; GS9669; Radalbuvir. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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